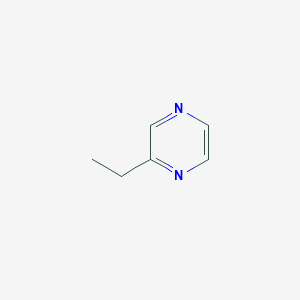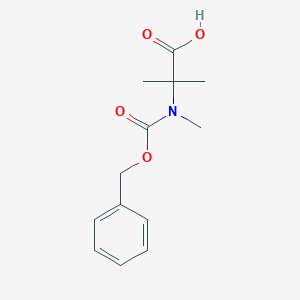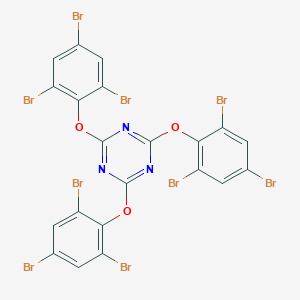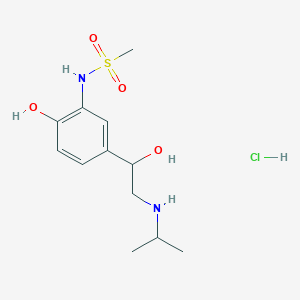
Clorhidrato de soterenol
Descripción general
Descripción
Soterenol Hidrcloruro es un compuesto methanesulfonamido-phenethanolamine estructuralmente relacionado con el isoproterenol. Es conocido por sus potentes propiedades broncodilatadoras, lo que lo hace altamente efectivo en el tratamiento de afecciones respiratorias .
Aplicaciones Científicas De Investigación
Soterenol Hidrcloruro tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como compuesto de referencia en el estudio de los agonistas de los receptores beta-adrenérgicos.
Biología: Investigado por sus efectos en las vías de señalización celular.
Medicina: Explorado por su potencial en el tratamiento de afecciones respiratorias y problemas cardíacos.
Industria: Utilizado en el desarrollo de medicamentos broncodilatadores y otros agentes terapéuticos.
Mecanismo De Acción
Soterenol Hidrcloruro actúa como un agonista no selectivo de los receptores beta-adrenérgicos. Estimula tanto los receptores beta-1 como beta-2 adrenérgicos, lo que lleva a la activación de la adenilato ciclasa. Esta enzima convierte el ATP en AMP cíclico, que luego activa la proteína quinasa A. La activación de la proteína quinasa A da como resultado la fosforilación de los canales de calcio de tipo L cardíaco, lo que lleva a un aumento de la afluencia de iones calcio y la posterior despolarización celular .
Compuestos Similares:
Isoproterenol: Un agonista no selectivo de los receptores beta-adrenérgicos utilizado para tratar la bradicardia y el bloqueo cardíaco.
Epinefrina: Una hormona y medicamento que actúa sobre los receptores alfa y beta-adrenérgicos.
Norepinefrina: Un neurotransmisor y hormona que actúa principalmente sobre los receptores alfa-adrenérgicos.
Unicidad de Soterenol Hidrcloruro: Soterenol Hidrcloruro es único debido a su grupo methanesulfonamido, que mejora su potencia broncodilatadora en comparación con el isoproterenol. Esta modificación estructural permite un tratamiento más efectivo de las afecciones respiratorias .
Análisis Bioquímico
Biochemical Properties
Soterenol Hydrochloride interacts with various enzymes and proteins in biochemical reactions. It is a non-selective beta adrenergic receptor agonist, similar to isoproterenol . This interaction with beta-adrenergic receptors plays a significant role in its biochemical properties .
Cellular Effects
Soterenol Hydrochloride has various effects on different types of cells and cellular processes. It has been shown to be a highly effective bronchodilator agent in several animal species . It influences cell function by interacting with beta-adrenergic receptors, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Soterenol Hydrochloride involves its interaction with beta-adrenergic receptors. It acts as a non-selective beta adrenergic receptor agonist, similar to isoproterenol . This interaction leads to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
In an 18-month oral toxicity study of Soterenol Hydrochloride, mesovarial leiomyomas were observed in rats . This indicates the long-term effects of Soterenol Hydrochloride on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Soterenol Hydrochloride vary with different dosages in animal models. For instance, in a study where isoproterenol was injected subcutaneously in a dose gradient, echocardiographic abnormalities were found in several groups, suggesting a decrease in cardiac function .
Metabolic Pathways
Soterenol Hydrochloride is involved in various metabolic pathways. It interacts with beta-adrenergic receptors, affecting the metabolism of cells
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Soterenol Hidrcloruro implica la hidrogenación catalítica del clorhidrato de 3',4'-dihidroxi-2-(isopropilamino)-acetofenona en presencia de una resina de intercambio iónico. Este método asegura un control significativo sobre las impurezas y produce Soterenol Hidrcloruro con la pureza deseada .
Métodos de Producción Industrial: La producción industrial de Soterenol Hidrcloruro sigue rutas sintéticas similares pero a mayor escala. El uso de resinas de intercambio iónico durante la hidrogenación es crucial para mantener la calidad y el rendimiento del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: Soterenol Hidrcloruro se somete a diversas reacciones químicas, incluyendo:
Oxidación: Puede ser oxidado para formar diferentes derivados.
Reducción: El compuesto puede ser reducido bajo condiciones específicas para producir otras formas activas.
Sustitución: Soterenol Hidrcloruro puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Hidrogenación catalítica utilizando catalizadores de paladio o platino.
Sustitución: Se utilizan reactivos como halógenos o agentes alquilantes en condiciones controladas.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas deshidroxiladas.
Comparación Con Compuestos Similares
Isoproterenol: A non-selective beta-adrenergic receptor agonist used to treat bradycardia and heart block.
Epinephrine: A hormone and medication that acts on both alpha and beta-adrenergic receptors.
Norepinephrine: A neurotransmitter and hormone that primarily acts on alpha-adrenergic receptors.
Uniqueness of Soterenol Hydrochloride: Soterenol Hydrochloride is unique due to its methanesulfonamido group, which enhances its bronchodilator potency compared to isoproterenol. This structural modification allows for more effective treatment of respiratory conditions .
Propiedades
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S.ClH/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18;/h4-6,8,12-16H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQWQTNRIBKUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13642-52-9 (Parent) | |
| Record name | Soterenol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014816672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60933320 | |
| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14816-67-2, 28418-29-3 | |
| Record name | Methanesulfonamide, N-[2-hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14816-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Soterenol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014816672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonanilide, 2'-hydroxy-5'-(1-hydroxy-2-(isopropylamino)ethyl)-, monohydrochloride, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028418293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-hydroxy-5-[1-hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulphonamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOTERENOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNR17WO88K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the toxicological findings associated with Soterenol hydrochloride administration in preclinical studies?
A1: In an 18-month oral toxicity study conducted on rats, Soterenol hydrochloride, a β-adrenergic receptor stimulant, was linked to the development of mesovarial leiomyomas. [] The incidence of these tumors increased with higher doses of the compound. Additionally, the study observed a higher prevalence of ovarian cysts and focal smooth muscle hyperplasia in the mesovaria of treated rats, particularly in the high-dose group. [] This suggests a potential link between Soterenol hydrochloride exposure and female reproductive system abnormalities in rats. Further research is needed to understand the underlying mechanisms and potential implications for human health.
Q2: Why was Phenylephrine hydrochloride chosen for toxicology and carcinogenesis studies?
A2: Phenylephrine hydrochloride, also a sympathomimetic amine, was selected for long-term toxicology and carcinogenesis studies due to the limited availability of previous research on its long-term effects and observations from studies on similar compounds. [] Specifically, previous studies on Soterenol hydrochloride and mesuprine hydrochloride, both sympathomimetic agents, revealed the development of mesovarial leiomyomas in Sprague-Dawley rats. [] This finding raised concerns about the potential long-term effects of Phenylephrine hydrochloride, prompting further investigation into its toxicological profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole](/img/structure/B116854.png)
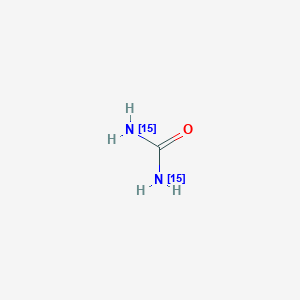


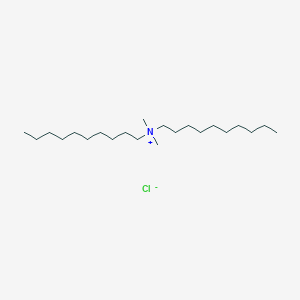

![Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B116871.png)


